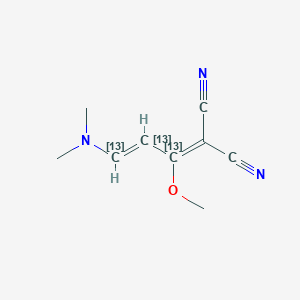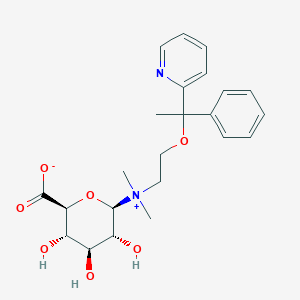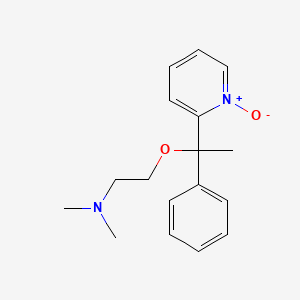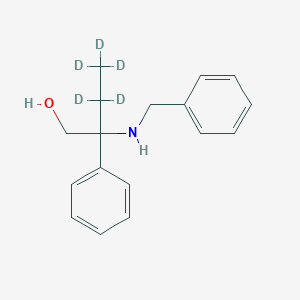![molecular formula C₂₂H₂₇NO₁₁ B1147115 (Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide CAS No. 207512-68-3](/img/structure/B1147115.png)
(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar glycosylated compounds involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and the introduction of functional groups on the benzene ring. For instance, Matta, Vig, and Abbas (1984) described the synthesis of a glycosylated compound through the deacetalation of its benzylidene derivative, followed by selective benzoylation, sulfonylation, and glycosylation reactions (Matta, Vig, & Abbas, 1984). Such synthetic routes are complex and require precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of glycosylated benzene derivatives is critical for their chemical properties and reactivity. X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within these molecules. Strumpel et al. (1984) conducted an X-ray analysis of a related disaccharide with an unusual glycosidic linkage, highlighting the importance of structural analysis in understanding the molecular geometry and potential interaction sites (Strumpel, Schmidt, Luger, & Paulsen, 1984).
Chemical Reactions and Properties
Glycosylated benzene derivatives undergo various chemical reactions, including glycosylation, acetylation, and deacetylation. These reactions are pivotal in modifying the chemical properties of the compound, such as solubility, reactivity, and biological activity. The synthesis and decomposition study by Llewellyn and Williams (1973) on a similar glycosylated compound provides insights into the reactive nature and stability of these molecules under different conditions (Llewellyn & Williams, 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1R)-2-amino-2-oxo-1-phenylethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO11/c1-11(24)29-10-16-18(30-12(2)25)19(31-13(3)26)20(32-14(4)27)22(33-16)34-17(21(23)28)15-8-6-5-7-9-15/h5-9,16-20,22H,10H2,1-4H3,(H2,23,28)/t16-,17-,18-,19+,20-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHUKFHDDLXBX-MRVGAPFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858433 |
Source


|
| Record name | (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide | |
CAS RN |
207512-68-3 |
Source


|
| Record name | (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

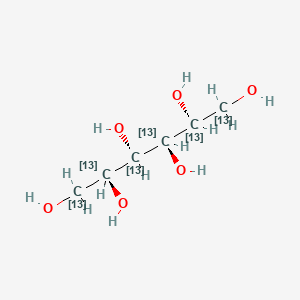

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

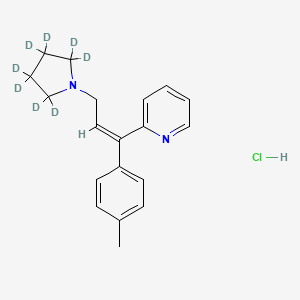
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

